3-(Chlorosulfonyl)-4-methylbenzoyl chloride

Overview

Description

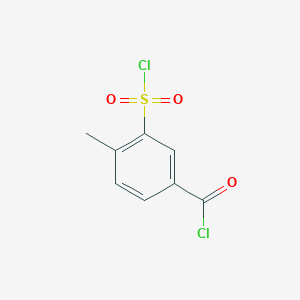

“3-(Chlorosulfonyl)-4-methylbenzoyl chloride” is a chemical compound that is part of the Thermo Scientific Chemicals product portfolio . It has a clear yellow appearance and is a liquid after melting . The molecular formula of this compound is C7H4Cl2O3S .

Synthesis Analysis

The synthesis of sulfonyl chlorides, which includes “3-(Chlorosulfonyl)-4-methylbenzoyl chloride”, can be achieved through a process called chlorosulfonation . This process involves a clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts . The procedure uses readily accessible reagents, offers safe operations, and easy purification without chromatography, and affords high yields .Molecular Structure Analysis

The structure of “3-(Chlorosulfonyl)-4-methylbenzoyl chloride” is represented as ClS(O)2-N=C=O . It consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) .Chemical Reactions Analysis

The reaction mechanism for [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with alkenes is presented . Electron-deficient alkenes react by a concerted pathway while most alkenes, and especially electron-rich alkenes, react by a single electron transfer (SET) pathway to give a 1,4-diradical intermediate .Physical And Chemical Properties Analysis

The molecular weight of “3-(Chlorosulfonyl)-4-methylbenzoyl chloride” is 239.08 g/mol . It has a clear yellow appearance and is a liquid after melting .Scientific Research Applications

Chlorination of Heterocyclic and Acyclic Sulfonhydrazones

Research conducted by King et al. (1971) explored the chlorination of heterocyclic and acyclic sulfonhydrazones, which is relevant to the study of 3-(Chlorosulfonyl)-4-methylbenzoyl chloride. This study highlighted the chemical reactions and mechanisms involved in chlorination under varying conditions, contributing to the understanding of complex organic reactions and synthesis (King et al., 1971).

Reactivities of 4-Arylthio-2-azetidinones

Hirai, Matsuda, and Kishida (1973) examined the reactivities of 3-methyl-4-arylthio-2-azetidinones and their N-chlorosulfonyl derivatives. Their study provides insights into the chemical behaviors of such compounds under different conditions, contributing to the broader knowledge of organic chemistry and synthesis methods (Hirai, Matsuda, & Kishida, 1973).

Synthesis of Specific Organic Compounds

Kurteva and Petrova (2015) explored the synthesis of 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one, highlighting the selective C-acylation process. Their study adds to the scientific understanding of organic synthesis, particularly in creating specific compounds for various applications (Kurteva & Petrova, 2015).

Electrochemistry of Ionic Liquids

Xiao and Johnson (2003) investigated the electrochemistry of ionic liquids, specifically 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate. This research contributes to the understanding of electrochemical properties and reactions in ionic liquids, a field crucial for various industrial and scientific applications (Xiao & Johnson, 2003).

Synthesis and Characterization of Organic Compounds

Saeed, Mumtaz, and Flörke (2010) conducted a study on the synthesis and characterization of 1-(4-methylbenzoyl)-3-(4-aminosulfonyl phenyl)thiourea. This research provides valuable insights into the methods of synthesizing and analyzing specific organic compounds, which is essential for developing new materials and drugs (Saeed, Mumtaz, & Flörke, 2010).

Mechanism of Action

Target of Action

3-(Chlorosulfonyl)-4-methylbenzoyl chloride is primarily used as a reagent in organic synthesis . Its primary targets are aromatic compounds, where it acts as an electrophile .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the compound, acting as an electrophile, reacts with an aromatic nucleus to produce the corresponding sulfonyl chloride .

Biochemical Pathways

The reaction of 3-(Chlorosulfonyl)-4-methylbenzoyl chloride with aromatic compounds can be part of larger biochemical pathways, particularly in the synthesis of more complex organic compounds . The exact pathways and their downstream effects can vary depending on the specific aromatic compound involved and the conditions under which the reaction takes place.

Result of Action

The primary result of the action of 3-(Chlorosulfonyl)-4-methylbenzoyl chloride is the formation of a sulfonyl chloride derivative of the aromatic compound it reacts with . This can serve as an intermediate in the synthesis of a wide variety of other compounds.

Safety and Hazards

“3-(Chlorosulfonyl)-4-methylbenzoyl chloride” causes severe skin burns and eye damage . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name |

3-chlorosulfonyl-4-methylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3S/c1-5-2-3-6(8(9)11)4-7(5)14(10,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHLCKNAKRLVSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Chlorocyclopropyl)thio]benzene](/img/structure/B3023968.png)

![[(1-Chloro-2,2-dimethylcyclopropyl)thio]benzene](/img/structure/B3023969.png)

![[(1-Chloro-2,3-dimethylcyclopropyl)thio]benzene](/img/structure/B3023970.png)

![7'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3023974.png)